Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester
Overview
Description
Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester is a chemical compound with the molecular formula C8H13ClO3. It is a derivative of cyclohexanecarboxylic acid where a chlorocarbonyl group is attached to the first carbon of the cyclohexane ring, and the carboxylic acid group is esterified with methanol.
Synthetic Routes and Reaction Conditions:
From Cyclohexanecarboxylic Acid:
Chlorination: Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl2) to form cyclohexanecarboxylic acid chloride.
Esterification: The resulting acid chloride is then reacted with methanol in the presence of a base such as pyridine to form the methyl ester.
Industrial Production Methods:
Batch Process: Cyclohexanecarboxylic acid is chlorinated and esterified in a batch reactor under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous flow reactor can be used where cyclohexanecarboxylic acid and methanol are continuously fed into the reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can be oxidized to form cyclohexanecarboxylic acid, 1-(carboxy)-, methyl ester.
Reduction: Reduction reactions are not common for this compound due to the presence of the chlorocarbonyl group.
Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Nucleophiles such as amines, alcohols, or water in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid, 1-(carboxy)-, methyl ester.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its reactivity with nucleophiles and its ability to undergo oxidation. The chlorocarbonyl group is highly reactive and can form bonds with various nucleophiles, leading to the formation of new compounds. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, ethyl ester
Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, butyl ester
Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, phenyl ester
Uniqueness: Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester is unique due to its specific ester group (methyl ester) which influences its reactivity and applications compared to other esters of cyclohexanecarboxylic acid.
Properties
IUPAC Name |
methyl 1-carbonochloridoylcyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO3/c1-13-8(12)9(7(10)11)5-3-2-4-6-9/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXCDJBRLBJDLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30854533 | |
Record name | Methyl 1-(chlorocarbonyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30854533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923020-95-5 | |
Record name | Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923020-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(chlorocarbonyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30854533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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